molecular formula C19H15N3O4 B2587414 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-methylacetamide CAS No. 877657-61-9

2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-methylacetamide

Cat. No.: B2587414
CAS No.: 877657-61-9
M. Wt: 349.346
InChI Key: NBJKIRQVVRWPHI-UHFFFAOYSA-N
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Description

2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-methylacetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-methylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, altering its chemical properties.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetic acid
  • 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-fluorophenyl)acetamide

Uniqueness

What sets 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-methylacetamide apart is its specific tricyclic structure and the presence of both oxygen and nitrogen heteroatoms

Properties

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-20-15(23)11-21-16-13-9-5-6-10-14(13)26-17(16)18(24)22(19(21)25)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJKIRQVVRWPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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